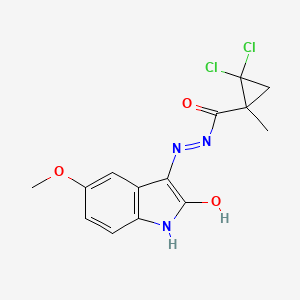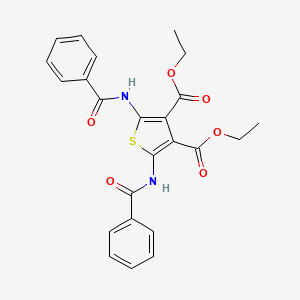![molecular formula C14H23Cl2NO4 B6056773 1-[bis(2-hydroxyethyl)amino]-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride](/img/structure/B6056773.png)
1-[bis(2-hydroxyethyl)amino]-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[bis(2-hydroxyethyl)amino]-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride, also known as 'Phenoxybenzamine hydrochloride,' is a medication used to treat high blood pressure and sweating associated with certain tumors. It is classified as an alpha-blocker drug that works by relaxing blood vessels and improving blood flow.
作用機序
Phenoxybenzamine hydrochloride works by blocking the alpha-adrenergic receptors present in the smooth muscles of blood vessels, resulting in their relaxation and increased blood flow. It also blocks the release of adrenaline and noradrenaline hormones, which further helps in reducing blood pressure. The drug has a long-lasting effect and is slowly metabolized by the liver.
Biochemical and Physiological Effects:
The use of Phenoxybenzamine hydrochloride has been associated with several biochemical and physiological effects. It has been shown to increase plasma renin activity, which is an enzyme that regulates blood pressure. It also increases the excretion of sodium and water, leading to a decrease in blood volume. The drug has been found to have a positive effect on lipid metabolism, reducing the levels of low-density lipoprotein (LDL) cholesterol and increasing the levels of high-density lipoprotein (HDL) cholesterol.
実験室実験の利点と制限
Phenoxybenzamine hydrochloride is widely used in laboratory experiments to study the effects of alpha-blockers on blood vessels and blood pressure regulation. It has been found to be a useful tool in investigating the mechanisms underlying hypertension and autonomic dysfunction. However, the drug has some limitations, such as its non-specificity for alpha-adrenergic receptors, which can lead to unwanted side effects. It can also cause orthostatic hypotension, a condition in which blood pressure drops upon standing up, leading to dizziness and fainting.
将来の方向性
There are several future directions for the research on Phenoxybenzamine hydrochloride. One of the areas of interest is the development of more selective alpha-blockers that target specific subtypes of alpha-adrenergic receptors. This could lead to the development of more effective and safer drugs for the treatment of hypertension and autonomic dysfunction. Another area of research is the investigation of the potential use of Phenoxybenzamine hydrochloride in the treatment of other medical conditions, such as migraine headaches and urinary incontinence.
Conclusion:
Phenoxybenzamine hydrochloride is a medication with a long history of use in the treatment of hypertension and autonomic dysfunction. It works by blocking the alpha-adrenergic receptors present in the smooth muscles of blood vessels, leading to their relaxation and increased blood flow. The drug has several biochemical and physiological effects, such as increasing plasma renin activity and improving lipid metabolism. While it has some limitations, it remains a useful tool in laboratory experiments investigating blood pressure regulation and autonomic dysfunction. Further research is needed to explore its potential use in the treatment of other medical conditions and to develop more selective alpha-blockers.
合成法
Phenoxybenzamine hydrochloride is synthesized by the reaction of 4-chlorobenzyl chloride with N,N-bis(2-hydroxyethyl)amine in the presence of a base, followed by acidification with hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and ethanol.
科学的研究の応用
Phenoxybenzamine hydrochloride has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to be effective in the treatment of pheochromocytoma, a rare tumor that secretes excessive amounts of adrenaline and noradrenaline hormones. It is also used to manage symptoms associated with autonomic dysfunction, such as Raynaud's phenomenon, which causes the blood vessels in the fingers and toes to narrow, leading to pain and numbness.
特性
IUPAC Name |
1-[bis(2-hydroxyethyl)amino]-3-[(4-chlorophenyl)methoxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO4.ClH/c15-13-3-1-12(2-4-13)10-20-11-14(19)9-16(5-7-17)6-8-18;/h1-4,14,17-19H,5-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYWTFGBOKNKPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCC(CN(CCO)CCO)O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Bis(2-hydroxyethyl)amino]-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-({3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B6056703.png)
![3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-4-(3-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6056705.png)
![3-[1-(3-acetylbenzyl)-3-piperidinyl]-N-(5-chloro-2-methoxyphenyl)propanamide](/img/structure/B6056710.png)
![1-(2,2-dimethylpropyl)-3-hydroxy-3-{[isopropyl(methyl)amino]methyl}-2-piperidinone](/img/structure/B6056727.png)
![5-oxo-5-{[3-(propoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}pentanoic acid](/img/structure/B6056730.png)

![(5S)-5-[(benzyl{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B6056737.png)
![ethyl 2-{[3-(4-isopropylphenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6056755.png)
![N-(5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)acetamide](/img/structure/B6056761.png)

![1-[(1-butyryl-4-piperidinyl)carbonyl]-4-methylpiperazine](/img/structure/B6056765.png)
![1'-(cyclopropylcarbonyl)-N-[(5-methyl-2-thienyl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6056785.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{[(2-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B6056788.png)